molecular formula C25H29NO4 B14250255 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-

Cat. No.: B14250255
M. Wt: 407.5 g/mol
InChI Key: RBLBNLXTGLISRU-BKSPAHHJSA-N
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Description

This compound is a spirocyclic derivative featuring a 1-oxa-7-azaspiro[4.5]decane core with a 2-oxo group, 3,6-diphenyl substituents, and a tert-butyl (1,1-dimethylethyl) ester moiety.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

tert-butyl (3S,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21+,25-/m0/s1

InChI Key

RBLBNLXTGLISRU-BKSPAHHJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@H](C(=O)O2)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which undergo a series of transformations such as cyclization, esterification, and spirocyclization. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity and binding affinity, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes Evidence ID
Target Compound : 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)- 3,6-diphenyl, 2-oxo, tert-butyl ester Likely C₂₃H₂₅NO₄ ~379.45 Potential intermediate for pharmaceuticals or agrochemicals; stereospecific synthesis
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester 6-oxo, methyl ester C₁₁H₁₈N₂O₃ 226.27 Synthetic intermediate; computational properties (PSA: 55.84 Ų, 3 H-bond donors)
2,7-Diazaspiro[4.5]decane-7-carboxylic acid,1-oxo-2-phenyl-,1,1-dimethylethyl ester 2-phenyl, 1-oxo, tert-butyl ester C₁₈H₂₄N₂O₃ 316.39 High-purity intermediate (98%); used in drug discovery
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid,10-iodo-2-oxo-, phenylmethyl ester,(5R,10S)-rel- 10-iodo, 2-oxo, benzyl ester C₁₆H₁₈INO₄ 415.22 Radiolabeling or imaging applications due to iodine substituent
7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione 2,6,8-trione (three ketone groups) C₈H₉NO₄ 183.16 Scaffold for enzyme inhibitors (e.g., proteases)
2-(7-(Tert-Butoxycarbonyl)-1-Oxa-7-Azaspiro[4.5]Decan-3-Yl)Acetic Acid tert-butoxycarbonyl, acetic acid side chain C₁₆H₂₅NO₅ 311.37 Building block for peptide mimetics or prodrugs

Key Structural and Functional Differences:

Substituent Diversity :

  • The target compound ’s 3,6-diphenyl groups enhance lipophilicity compared to simpler analogs like the methyl ester in or the iodine-substituted derivative in . This may improve membrane permeability in drug candidates.
  • The tert-butyl ester in the target and provides steric protection for the carboxylic acid, enhancing metabolic stability compared to methyl esters .

Applications :

  • Iodine-containing derivatives (e.g., ) are tailored for imaging, while trione scaffolds () target enzyme inhibition. The target compound’s diphenyl groups may favor receptor binding in kinase or GPCR-targeted therapies.

Pharmacological and Industrial Relevance

  • Drug Discovery : The spirocyclic core is prevalent in protease inhibitors (e.g., ) and CNS drugs due to its rigidity and bioavailability. The target compound’s diphenyl groups could modulate selectivity for aromatic-binding pockets .
  • Intermediate Use : High-purity analogs (e.g., ) highlight the role of such compounds in optimizing synthetic routes for scale-up.

Biological Activity

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, designated as (3S,5S,6R)-, is a compound characterized by its unique spirocyclic structure containing both nitrogen and oxygen atoms. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H29NO4
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 405517-50-2
  • Canonical SMILES : CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4

The biological activity of 1-Oxa-7-azaspiro[4.5]decane derivatives is largely attributed to their ability to interact with various biological targets. The compound's spirocyclic framework allows for potential binding to specific receptors or enzymes, which is crucial for modulating biochemical pathways and developing therapeutic agents.

Biological Activity

Research indicates that this compound exhibits promising antitumor activity . A study evaluating the cytotoxic effects of various derivatives against human cancer cell lines found that compounds similar to 1-Oxa-7-azaspiro[4.5]decane demonstrated moderate to potent activity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. Notably:

  • Compounds derived from this class showed IC50 values as low as 0.08 µM against MDA-MB-231 cells, indicating strong cytotoxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 1-Oxa-7-azaspiro[4.5]decane:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-Oxa-7-azaspiro[4.5]decane derivativeSpirocyclic structureContains phenyl substituentModerate to potent antitumor activity
1-Oxa-9-azaspiro[5.5]undecane derivativesLarger spirocyclic frameworkVaries in substituentsDistinct properties affecting reactivity

Synthesis and Research Findings

The synthesis of 1-Oxa-7-azaspiro[4.5]decane typically involves multi-step organic reactions optimized for yield and efficiency. Recent studies have employed continuous flow reactors to enhance scalability in industrial applications. The intricate design of this compound allows for diverse chemical modifications that can lead to variations in biological activity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Antitumor Efficacy : In vitro studies showed that the compound effectively inhibited cell proliferation in various cancer cell lines.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through activation of specific signaling pathways.

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